

Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Fluorobenzylamino)-1-propanol

Cat. No.: B3048233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-(4-Fluorobenzylamino)-1-propanol**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: the 4-fluorobenzyl group and the 3-amino-1-propanol backbone. The information herein serves as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(4-Fluorobenzylamino)-1-propanol**.

Table 1: Predicted ^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25-7.35	Doublet of doublets	2H	Ar-H (ortho to F)
~6.95-7.05	Doublet of doublets	2H	Ar-H (meta to F)
~3.75	Singlet	2H	Ar-CH ₂ -N
~3.60	Triplet	2H	N-CH ₂ -CH ₂ -CH ₂ -OH
~2.70	Triplet	2H	N-CH ₂ -CH ₂ -CH ₂ -OH
~1.70	Quintet	2H	N-CH ₂ -CH ₂ -CH ₂ -OH
(variable)	Broad singlet	2H	NH and OH

Table 2: Predicted ^{13}C NMR Spectral DataSolvent: CDCl_3

Chemical Shift (δ , ppm)	Assignment
~162 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	C-F
~135 (d, $^4\text{J}_{\text{CF}} \approx 3$ Hz)	Ar-C (ipso to CH_2NH)
~130 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	Ar-CH (ortho to F)
~115 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)	Ar-CH (meta to F)
~62	N-CH ₂ -CH ₂ -CH ₂ -OH
~53	Ar-CH ₂ -N
~49	N-CH ₂ -CH ₂ -CH ₂ -OH
~32	N-CH ₂ -CH ₂ -CH ₂ -OH

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2950-2850	Medium-Strong	Aliphatic C-H stretching
~1600, ~1510	Medium-Strong	Aromatic C=C stretching
~1220	Strong	C-F stretching
~1100	Strong	C-O stretching
~1160	Medium	C-N stretching

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity	Assignment
183	Low	[M] ⁺ (Molecular Ion)
109	High	[F-C ₆ H ₄ -CH ₂] ⁺ (Fluorobenzyl cation) - Base Peak
152	Medium	[M - CH ₂ OH] ⁺
75	Medium	[H ₂ N-CH ₂ -CH ₂ -CH ₂ -OH] ⁺
58	Medium	[CH ₂ =N ⁺ H-CH ₂ -CH ₂ OH]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds such as **3-(4-Fluorobenzylamino)-1-propanol**.

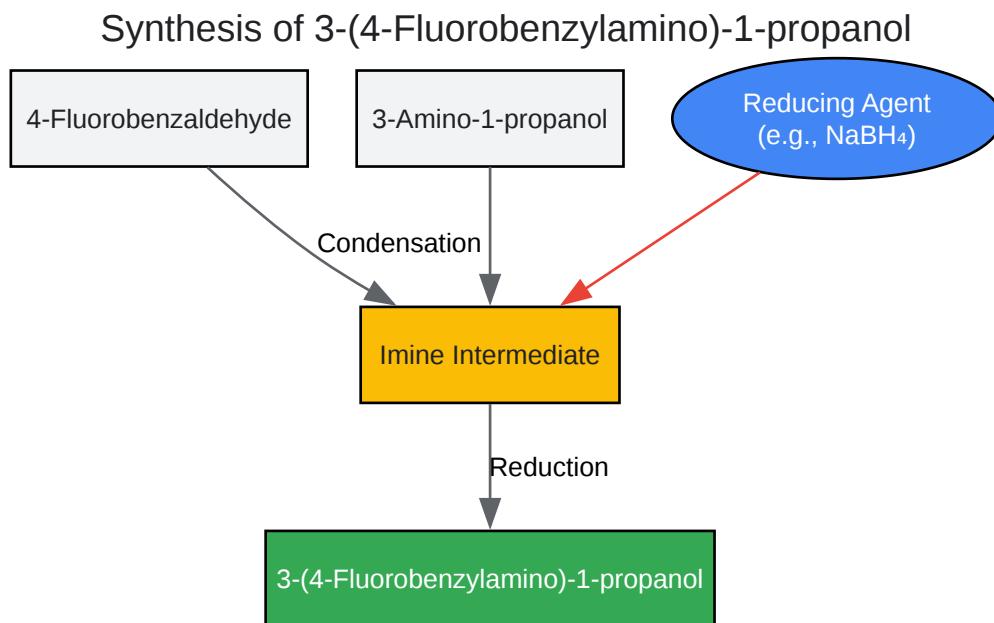
NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
 - Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder or pure KBr pellet.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .


- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow: Synthesis

The synthesis of **3-(4-Fluorobenzylamino)-1-propanol** can be logically envisioned through a reductive amination pathway.

[Click to download full resolution via product page](#)

Caption: Reductive amination pathway for the synthesis of **3-(4-Fluorobenzylamino)-1-propanol**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3048233#3-4-fluorobenzylamino-1-propanol-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b3048233#3-4-fluorobenzylamino-1-propanol-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com